

An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4,4-dimethoxy-3-oxopentanoate

Cat. No.: B1310428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxopentanoate is a functionalized β -keto ester of significant interest in synthetic organic chemistry. Its chemical structure, featuring a reactive β -dicarbonyl moiety and a protected ketone in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the fundamental characteristics of **Methyl 4,4-dimethoxy-3-oxopentanoate**, including its physicochemical properties, spectroscopic data, synthesis, and potential applications in research and drug development.

Chemical and Physical Properties

Methyl 4,4-dimethoxy-3-oxopentanoate, with the CAS number 62759-83-5, is a liquid at room temperature.^[1] Its core characteristics are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₅	[2]
Molecular Weight	190.19 g/mol	[2]
CAS Number	62759-83-5	[2]
Appearance	Liquid	[1]
Boiling Point	69-73 °C at 0.35 mmHg	[1]
Density	1.111 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.435	[1]

Spectroscopic Data

The structural elucidation of **Methyl 4,4-dimethoxy-3-oxopentanoate** is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the different proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	s	3H	-COOCH ₃ (Ester methyl protons)
~3.60	s	2H	-COCH ₂ CO- (Methylene protons)
~3.20	s	6H	-C(OCH ₃) ₂ (Acetal methoxy protons)
~1.40	s	3H	CH ₃ -C(OCH ₃) ₂ (Methyl protons on acetal)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in unique electronic environments.

Chemical Shift (δ) ppm	Assignment
~200	C=O (Ketone)
~167	C=O (Ester)
~101	-C(OCH ₃) ₂ (Acetal carbon)
~52	-COOCH ₃ (Ester methyl carbon)
~49	-C(OCH ₃) ₂ (Acetal methoxy carbons)
~45	-COCH ₂ CO- (Methylene carbon)
~24	CH ₃ -C(OCH ₃) ₂ (Methyl carbon on acetal)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
~1745	C=O Stretch (Ester)
~1715	C=O Stretch (Ketone)
~1100-1200	C-O Stretch (Ester and Acetal)

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z	Fragment
190	$[M]^+$ (Molecular Ion)
159	$[M - OCH_3]^+$
131	$[M - COOCH_3]^+$
103	$[CH_3C(OCH_3)_2]^+$
59	$[COOCH_3]^+$

Synthesis

Methyl 4,4-dimethoxy-3-oxopentanoate can be synthesized via the acylation of the enolate of 3,3-dimethoxybutan-2-one with dimethyl carbonate.[\[2\]](#)

Experimental Protocol: Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate

Materials:

- 3,3-Dimethoxybutan-2-one
- Dimethyl carbonate
- Sodium hydride (NaH)
- Benzene (anhydrous)
- Standard workup and purification reagents

Procedure:

- To a stirred suspension of sodium hydride in anhydrous benzene, a solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is added dropwise under an inert atmosphere.
- The mixture is stirred at room temperature for a specified period to allow for the formation of the sodium enolate.

- Dimethyl carbonate is then added to the reaction mixture.
- The reaction mixture is heated to reflux for 5 hours.[2]
- After cooling to room temperature, the reaction is carefully quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation to yield **Methyl 4,4-dimethoxy-3-oxopentanoate** (yield: ~63%).[2]

Applications in Research and Drug Development

As a versatile building block, **Methyl 4,4-dimethoxy-3-oxopentanoate** holds potential in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical transformations.

Synthesis of Heterocyclic Compounds

The β -keto ester functionality can readily participate in condensation reactions with binucleophiles such as hydrazines, ureas, and amidines to form a variety of five- and six-membered heterocyclic rings like pyrazoles, pyrimidines, and diazepines. The acetal group can be deprotected under acidic conditions to reveal a ketone, providing another site for chemical modification.

Potential Signaling Pathway and Experimental Workflow Diagrams

While specific signaling pathways directly involving **Methyl 4,4-dimethoxy-3-oxopentanoate** are not yet elucidated in the literature, its utility as a synthetic intermediate can be represented in experimental workflows.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of heterocyclic compounds.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling **Methyl 4,4-dimethoxy-3-oxopentanoate**. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Methyl 4,4-dimethoxy-3-oxopentanoate is a valuable and versatile chemical intermediate. Its well-defined physical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible tool for synthetic chemists. Its potential for the construction of diverse heterocyclic systems underscores its importance for future research in medicinal chemistry and drug discovery. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-二甲氧基-3-羰基戊酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310428#basic-characteristics-of-methyl-4-4-dimethoxy-3-oxopentanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com